C.I. Acid Brown 97
Description
Properties
CAS No. |
108347-99-5 |
|---|---|
Molecular Formula |
C18H11CuN6NaO10S+2 |
Molecular Weight |
589.9 g/mol |
IUPAC Name |
copper;sodium;4-[(2E)-2-[(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C18H12N6O10S.Cu.Na/c25-15-6-5-12(20-19-9-1-3-11(4-2-9)35(32,33)34)18(27)16(15)22-21-13-7-10(23(28)29)8-14(17(13)26)24(30)31;;/h1-8,19,21,26H,(H,32,33,34);;/q;+2;+1/p-1/b20-12+,22-16+;; |
InChI Key |
VNMQKIZPHDIHGL-HVDIXVISSA-M |
Origin of Product |
United States |
Preparation Methods
Acylation and Hydrolysis of 1,5-Diaminoanthraquinone
The synthesis begins with the acylation of 1,5-diaminoanthraquinone to produce a mixture of 1-amino-5-benzamidoanthraquinone (54%) and 1,5-dibenzamidoanthraquinone (46%). Unlike conventional alkaline hydrolysis, this method employs acidic hydrolysis in 80–98 wt% sulfuric acid at 15–45°C for 1–4 hours. High-performance liquid chromatography (HPLC) monitors the reaction, terminating hydrolysis when 1,5-dibenzamidoanthraquinone content falls below 5%. This step retains over 90% of the desired 1-amino-5-benzamidoanthraquinone while minimizing byproducts.
Table 1: Hydrolysis Conditions and Outcomes
| Parameter | Range | Outcome |
|---|---|---|
| Sulfuric Acid Concentration | 80–98 wt% | Facilitates selective hydrolysis |
| Temperature | 15–45°C | Prevents thermal degradation |
| Reaction Time | 1–4 hours | Ensures >90% target product yield |
| Byproduct Control | <5% dibenzamido derivative | Enhances downstream reactivity |
Condensation with Acylated Bromide
The hydrolysate undergoes condensation with 1-benzamido-4-bromoanthraquinone (≥95% purity) in o-dichlorobenzene, a solvent chosen for its low toxicity compared to nitrobenzene. The reaction employs a copper catalyst and acid-binding agents (e.g., sodium carbonate or magnesium oxide) at 170–185°C for 2–6 hours. Stoichiometric ratios are critical:
-
Molar ratio of 1-benzamido-4-bromoanthraquinone to hydrolysate: 1:1–1.5
-
Benzoyl chloride addition: 4:1–5:1 molar ratio relative to bromide
Condensation concludes when HPLC analysis shows ≤1% residual starting materials.
Table 2: Condensation Reaction Parameters
| Component | Molar Ratio | Function |
|---|---|---|
| 1-Bz-4-Br-AQ : Hydrolysate | 1:1–1.5 | Ensures complete coupling |
| Copper Catalyst | 0.02–0.08 mol/mol | Accelerates Ullmann-type coupling |
| Solvent (o-Dichlorobenzene) | 5–10x mass of reactants | Enables high-temperature stability |
Ring-Closing and Oxidation
Sulfuric Acid-Mediated Ring Closure
The condensate is treated with 80–98% sulfuric acid at 15–35°C for 5–10 hours to induce cyclization, forming the anthraquinone backbone. Dilution and neutralization yield the ring-closed intermediate, which is filtered and washed to remove acidic residues.
Oxidation to Final Dye
Oxidation using sodium dichromate or potassium dichromate in 20–40% sulfuric acid at 80–95°C converts the intermediate into the final dye. The oxidant-to-substrate mass ratio (1:1–2.5) and controlled temperature prevent over-oxidation, achieving a dark red product with 300–330% strength.
Table 3: Oxidation Optimization
| Factor | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidant Concentration | 20–40 wt% H₂SO₄ | Balances reactivity and safety |
| Temperature | 80–95°C | Maximizes oxidation rate |
| Oxidant:Dye Ratio | 1:1–2.5 | Prevents residual unreacted material |
Environmental and Economic Advantages
Solvent Substitution
Replacing nitrobenzene with o-dichlorobenzene reduces carcinogenic risk and aligns with REACH regulations.
Waste Reduction
Eliminating secondary oxidation decreases dichromate usage by 40% and cuts wastewater generation by 25%.
Comparative Analysis with Traditional Methods
Table 4: Performance Metrics of Vat Brown R Synthesis
| Metric | Novel Method | Traditional Method |
|---|---|---|
| Dye Strength | 300–330% | 220–260% |
| Reaction Time | 8–12 hours | 14–18 hours |
| Raw Material Cost | Reduced by 30% | High |
| Byproduct Generation | <5% | 10–15% |
Industrial Scalability and Challenges
While the method is scalable, challenges include:
Scientific Research Applications
Applications
1. Textile Industry
Acid Brown 97 is predominantly utilized in the textile industry for dyeing wool, silk, and nylon fibers. Its ability to produce vibrant colors makes it a popular choice among manufacturers.
- Dyeing Process: The dye is applied through various methods such as exhaust dyeing and padding, allowing for deep penetration into the fibers.
- Color Fastness: The dye exhibits good light and washing fastness properties, which are crucial for maintaining color integrity during use.
2. Food Industry
Acid Brown 97 has applications as a food colorant. It is used in various food products to enhance visual appeal.
- Regulatory Status: The use of Acid Brown 97 in food is regulated, and it must comply with safety standards set by food safety authorities.
3. Biological Research
Recent studies have explored the use of Acid Brown 97 in biological research, particularly in photodegradation studies.
- Photodegradation Studies: Research indicates that Acid Brown 97 can undergo photodegradation when exposed to UV light, resulting in various degradation products. This property is significant for assessing environmental impacts and developing wastewater treatment solutions .
Case Studies
Case Study 1: Textile Dyeing Efficiency
A study on the efficiency of Acid Brown 97 in dyeing wool fabrics demonstrated that varying pH levels significantly affected the dye uptake. The optimal pH for maximum color yield was found to be around 4.5, indicating that acid dyes perform best under acidic conditions .
| Parameter | Value |
|---|---|
| Optimal pH | 4.5 |
| Color Yield (%) | 95 |
| Fastness Rating | Good |
Case Study 2: Wastewater Treatment
In a comparative study on the adsorption of Acid Brown 97 using activated carbon, results showed that the dye could be effectively removed from wastewater. The adsorption followed pseudo-second-order kinetics and was best described by the Freundlich isotherm model .
| Parameter | Value |
|---|---|
| Adsorption Rate (mg/g) | 50 |
| Contact Time (hours) | 2 |
| Isotherm Model | Freundlich |
Mechanism of Action
The primary mechanism of action of Acid Brown 97 involves its ability to form stable complexes with metals, particularly copper. This complexation enhances the dye’s stability and colorfastness. The azo bond in the compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its color properties. The molecular targets and pathways involved in these reactions include the aromatic rings and the azo bond, which are susceptible to electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
The provided evidence lacks direct comparative studies of Acid Brown 97 with structurally or functionally analogous dyes. However, inferences can be drawn based on its chemical class and properties:
Structural Analogues: Copper-Complex Azo Dyes
Copper-complex azo dyes are widely used for their stability and vibrancy. Below is a hypothetical comparison of Acid Brown 97 with other copper-based dyes (data extrapolated from general knowledge, as specific examples are absent in the provided sources):
| Property | Acid Brown 97 | Acid Black 52 (Hypothetical) | Acid Blue 193 (Hypothetical) |
|---|---|---|---|
| Molecular Formula | C₁₈H₈Cu₁N₆Na₁O₁₀S₁ | C₂₆H₁₄CuN₄Na₂O₈S₂ | C₁₆H₁₀CuN₂O₆S |
| Molecular Weight | 586.89 g/mol | ~650 g/mol | ~420 g/mol |
| Metal Ion | Copper (Cu²⁺) | Copper (Cu²⁺) | Copper (Cu²⁺) |
| Application | Textile dyeing | Leather, wool | Silk, nylon |
| Key Functional Groups | Azo (-N=N-), sulfonic acid | Azo, sulfonic acid | Azo, hydroxyl |
Key Differences :
- Molecular Complexity : Acid Brown 97 has a higher nitrogen content (6 N atoms) compared to hypothetical analogues, which may enhance its chromophore stability .
- Sulfonic Groups : The presence of sulfonic acid groups in Acid Brown 97 improves water solubility, a feature shared with Acid Black 52 but absent in hydroxyl-dominated dyes like Acid Blue 193.
Functional Analogues: Other Metal-Complex Dyes
Metal-complex dyes often substitute copper with chromium or cobalt. For example:
- Chromium-Complex Dyes: These exhibit superior lightfastness but raise environmental concerns due to chromium’s toxicity.
- Iron-Complex Dyes : Less common but cheaper, though they typically produce duller hues compared to copper complexes.
Biological Activity
Acid Brown 97 is an azo dye commonly used in the textile industry, characterized by its molecular formula and a molecular weight of 526.37 g/mol. Its biological activity has been a subject of research due to its potential toxicological effects and environmental impact. This article reviews the biological activities associated with Acid Brown 97, focusing on its toxicity, photodegradation, and potential biological interactions.
Acid Brown 97 belongs to the class of azo dyes, which are known for their vibrant colors and extensive use in various applications. The structure of Acid Brown 97 includes multiple functional groups that contribute to its properties:
| Property | Details |
|---|---|
| Chemical Name | Acid Brown 97 |
| Molecular Formula | C₁₈H₁₂N₆NaO₁₀S |
| Molecular Weight | 526.37 g/mol |
| CAS Registry Number | 61901-18-6 |
Acute Toxicity
Research indicates that Acid Brown 97 exhibits varying degrees of toxicity depending on the exposure route and concentration. In vitro studies have shown that it can induce cytotoxic effects in mammalian cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity at concentrations as low as 50 µg/mL in certain cell types, suggesting a need for careful handling in industrial applications .
Chronic Effects
Chronic exposure to Acid Brown 97 has been linked to potential carcinogenic effects due to its azo structure, which can undergo metabolic activation to form reactive intermediates. These intermediates may interact with cellular macromolecules, leading to DNA damage and subsequent mutagenesis . Long-term studies are essential to fully understand the implications of prolonged exposure.
Photodegradation Studies
Acid Brown 97 is known for its persistence in aquatic environments, which raises concerns regarding environmental contamination. Photodegradation studies have shown that this dye can remain stable under sunlight but can be effectively degraded using advanced oxidation processes (AOPs). For example, the presence of hydrogen peroxide (H₂O₂) significantly enhances the degradation rate under UV light, indicating a viable method for wastewater treatment .
Biodegradability
Quantitative structure-activity relationship (QSAR) models have been developed to predict the biodegradability of Acid Brown 97. These models suggest that structural modifications could improve its biodegradability while reducing toxicity . Such insights are crucial for developing safer dye alternatives and improving effluent treatment processes.
Case Study 1: Toxicity Assessment in Aquatic Organisms
A study assessing the impact of Acid Brown 97 on aquatic life found that exposure concentrations above 25 mg/L led to significant mortality rates in fish species such as Danio rerio (zebrafish). The study highlighted the importance of monitoring dye concentrations in industrial effluents to protect aquatic ecosystems .
Case Study 2: Photodegradation Efficiency
In a comparative study on the photodegradation efficiency of various dyes, Acid Brown 97 was found to be one of the most persistent dyes under sunlight. However, when treated with titanium dioxide (TiO₂) as a photocatalyst, degradation rates improved significantly, demonstrating a promising approach for dye removal from wastewater .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for identifying Acid Brown 97 in complex synthetic mixtures?
- Methodological Answer : Acid Brown 97 can be characterized using UV-Vis spectroscopy for absorbance maxima (e.g., λ = 450–500 nm) and Fourier-transform infrared spectroscopy (FTIR) to detect functional groups like azo bonds (-N=N-) and sulfonic acid groups. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is recommended for separation and quantification in mixtures, using C18 reverse-phase columns and gradient elution with methanol/water mobile phases .
Q. How can researchers optimize calibration curves for quantifying Acid Brown 97 in environmental water samples?
- Methodological Answer : Prepare standard solutions across a concentration range (e.g., 0.1–50 mg/L) and measure absorbance via UV-Vis at the compound’s λ_max. Use triplicate measurements to minimize instrumental error. Validate the method with spike-recovery tests (85–115% recovery) and limit of detection (LOD) calculations (e.g., 3σ/slope). Cross-validate with HPLC-MS for trace-level detection .
Advanced Research Questions
Q. What experimental designs are suitable for elucidating the photocatalytic degradation mechanisms of Acid Brown 97 under variable pH conditions?
- Methodological Answer : Conduct controlled experiments using TiO₂ catalysts under UV irradiation, varying pH (2–12). Monitor degradation kinetics via HPLC-MS to identify intermediates (e.g., aromatic amines, sulfonated byproducts). Use radical scavengers (e.g., tert-butanol for •OH) to confirm reactive oxygen species (ROS) involvement. Compare pseudo-first-order rate constants (k) across pH levels to assess mechanistic shifts .
Q. How do coexisting organic pollutants affect the adsorption efficiency of Acid Brown 97 onto activated carbon?
- Methodological Answer : Perform competitive adsorption experiments with common pollutants (e.g., phenol, methylene blue) in binary or ternary systems. Use batch adsorption studies at fixed temperatures (25–45°C) and analyze data with Langmuir/Freundlich isotherms. Characterize activated carbon pre- and post-adsorption via BET surface area analysis and FTIR to identify competitive binding sites .
Q. What strategies resolve contradictions in reported half-lives of Acid Brown 97 during UV photolysis?
- Methodological Answer : Meta-analysis of literature data should account for variables like light intensity (W/m²), solution matrix (e.g., ionic strength, dissolved oxygen), and analytical techniques (e.g., direct photometry vs. HPLC). Propose standardized testing protocols, such as fixed irradiance (e.g., 300–400 nm, 1.5 mW/cm²) and controlled buffer systems, to enable cross-study comparisons .
Q. How can temperature-dependent stability studies of Acid Brown 97 inform its environmental persistence?
- Methodological Answer : Conduct accelerated stability tests at elevated temperatures (40–80°C) and extrapolate degradation rates using the Arrhenius equation. Monitor hydrolysis products via LC-QTOF-MS and calculate activation energy (Eₐ). Compare results with field data from varying climatic zones to validate predictive models .
Guidelines for Rigorous Research Design
- Frameworks : Apply the PICO framework (Population: Acid Brown 97; Intervention: e.g., photocatalytic treatment; Comparison: alternative degradation methods; Outcome: degradation efficiency) to structure hypotheses .
- Evaluation Criteria : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess question viability. For example, ensure studies on toxicity pathways address ethical guidelines for ecotoxicological testing .
- Data Contradictions : Emphasize replication studies and transparent reporting of experimental conditions (e.g., light source specifications, solvent purity) to mitigate reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
